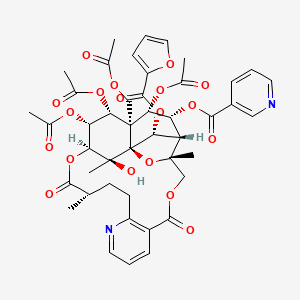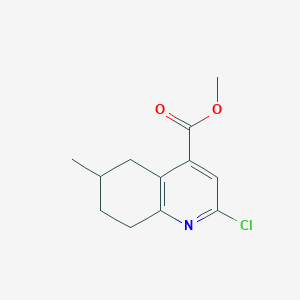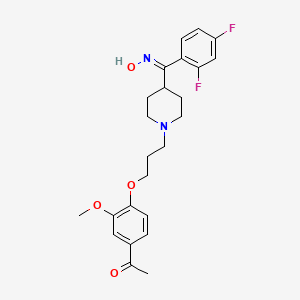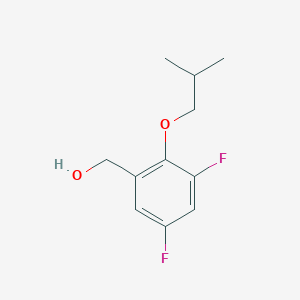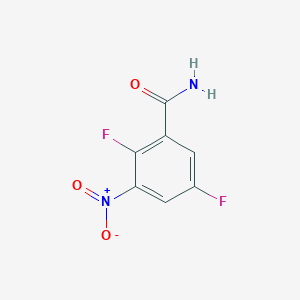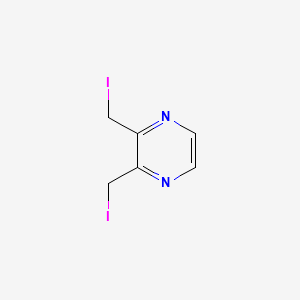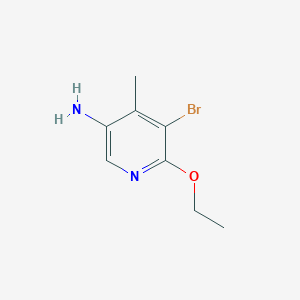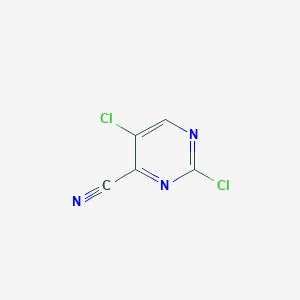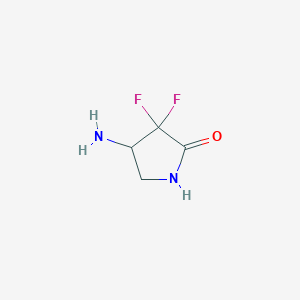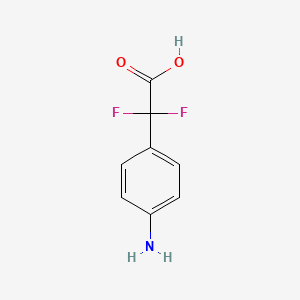
2-(4-Aminophenyl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-2,2-difluoroacetic acid is an organic compound that features a phenyl ring substituted with an amino group and a difluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a 4-aminophenyl precursor. One common method involves the reaction of 4-aminophenylacetic acid with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in a form suitable for commercial use. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoroacetic acid group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the difluoroacetic acid moiety can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenylacetic acid: Lacks the difluoroacetic acid moiety, making it less reactive in certain chemical reactions.
2-(4-Aminophenyl)acetic acid: Similar structure but without the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2-(4-Aminophenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10,7(12)13)5-1-3-6(11)4-2-5/h1-4H,11H2,(H,12,13) |
Clave InChI |
AEPDLACIWMWETE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)O)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
